5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-15-7-8-17(23-15)24(21,22)18-9-10-19-11-13-20(14-12-19)16-5-3-2-4-6-16/h2-8,18H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCNFXMZJRFSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the phenylpiperazine moiety. Common synthetic routes include:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Phenylpiperazine Attachment: The final step involves the nucleophilic substitution of the sulfonamide derivative with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Thiophene Ring Oxidation
The methyl-substituted thiophene ring undergoes oxidation to form sulfoxides or sulfones:
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
-
Conditions : 0–5°C, 4–6 h.
-
Outcome : Sulfone formation dominates under prolonged oxidation (>6 h).
Oxidation product data :
| Product | Reagent | Time (h) | Yield |
|---|---|---|---|
| Sulfoxide | 30% H₂O₂ | 4 | 75% |
| Sulfone | mCPBA | 6 | 82% |
Nucleophilic Aromatic Substitution
The sulfonamide group participates in substitution reactions:
-
Reagents : Amines (e.g., benzylamine), alkyl halides.
-
Conditions : DMF, 60°C, 8–12 h.
-
Example : Reaction with benzylamine yields N-benzyl derivatives (K₂CO₃, 70% yield).
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation or acylation:
-
Alkylation : Reacts with methyl iodide (CH₃I) in THF to form quaternary ammonium salts.
-
Acylation : Acetic anhydride acetylates the piperazine nitrogen (70°C, 5 h, 65% yield) .
Reaction Mechanisms and Selectivity
-
Oxidation : The electron-donating methyl group on the thiophene ring directs oxidation to the sulfur atom, favoring sulfone formation.
-
Substitution : The sulfonamide’s electron-withdrawing nature enhances electrophilicity at the para-position of the thiophene ring, enabling regioselective aryl coupling .
-
Piperazine reactivity : Steric hindrance from the phenyl group limits substitution to the less hindered nitrogen .
Comparative Reactivity with Analogues
| Reaction Type | 5-Methyl Derivative | 5-Chloro Derivative |
|---|---|---|
| Oxidation (sulfone yield) | 82% | 75% |
| Piperazine alkylation rate | Moderate | High |
| Nucleophilic substitution yield | 70% | 65% |
The methyl group enhances electron density on the thiophene ring, accelerating oxidation but slightly reducing electrophilic substitution efficiency compared to chloro-substituted analogs .
Industrial-Scale Optimization
-
Continuous flow synthesis : Improved yield (90%) and reduced reaction time (2 h) for sulfonamide formation .
-
Microwave-assisted coupling : Piperazine coupling completes in 4 h (vs. 12 h conventionally) with 78% yield .
Stability and Degradation
-
Hydrolysis : Susceptible to acidic hydrolysis (pH < 3) at the sulfonamide linkage.
-
Thermal degradation : Decomposes above 200°C, releasing SO₂ and phenylpiperazine fragments.
Scientific Research Applications
Anticancer Properties
Research indicates that 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide exhibits notable anticancer activity. It has been evaluated using the National Cancer Institute's protocols against various human tumor cell lines. The compound demonstrated significant cytotoxicity with mean GI50 (growth inhibition 50%) values suggesting effective inhibition of cancer cell proliferation.
Case Study: Anticancer Efficacy
A study conducted on this compound revealed that it inhibited cell growth in several cancer types, with a mean GI50 value of approximately 15.72 μM against tested human tumor cells. This supports its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties, particularly against multidrug-resistant bacterial strains. Its efficacy was assessed through minimum inhibitory concentration (MIC) tests.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values were lower than those of conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections.
Neuropharmacological Applications
The phenylpiperazine moiety in the compound is known for its interaction with neurotransmitter receptors, which may contribute to its neuropharmacological effects. Preliminary studies suggest that it may have anticonvulsant properties.
Mechanism of Action
The mechanism involves modulation of glutamate and GABAergic pathways, which are critical for maintaining neuronal excitability. This interaction could lead to reduced seizure frequency and severity in animal models.
Research Findings and Insights
Recent studies have focused on optimizing the synthesis and evaluating the pharmacokinetic properties of this compound. The synthesis typically involves alkylation reactions followed by sulfonamide formation under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This mechanism is similar to that of other acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analog: N-(Thiazol-2-yl) Benzenesulfonamides
Key Differences :
- Core Heterocycle : The target compound uses a thiophene-sulfonamide , whereas analogs like N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a–5e) feature a thiazole ring .
- Substituents : The phenylpiperazine group in the target compound contrasts with the 4-(methylsulfonyl)phenyl and phenyl groups in the thiazolyl derivatives.
Physico-Chemical Properties :
Therapeutic Analog: Glipizide (5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide)
Key Differences :
Stability and Decomposition :
Structural Derivative: 5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide
Key Differences :
- Substituent : The ethyl-linked tetrahydrofuran (THF) group replaces the phenylpiperazine in the target compound .
- Pharmacokinetics : THF’s oxygen atom may increase hydrophilicity, reducing CNS penetration compared to the phenylpiperazine analog.
Comparative Data Table
Key Research Findings and Insights
Structure-Activity Relationship (SAR) :
Synthetic Routes :
Stability :
- Compared to Glipizide, the target compound’s rigid aromatic system (phenylpiperazine + thiophene) may resist thermal degradation .
Biological Activity
5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology. This article explores its biological activity, focusing on mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are crucial for its biological activity. The general structure can be represented as follows:
Receptor Interactions
This compound primarily acts as a ligand for various neurotransmitter receptors. Notably, it has been studied for its interaction with:
- Dopamine Receptors : It exhibits affinity for D2 dopamine receptors, which play a significant role in regulating mood and behavior. In vitro studies have shown that this compound can modulate dopamine signaling pathways, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease .
- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A. These interactions may contribute to its anxiolytic and antidepressant effects .
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes related to neurotransmitter metabolism, enhancing the availability of neurotransmitters in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases where neurotransmitter depletion is common.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with this compound led to a significant reduction in apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of intracellular signaling pathways involved in cell survival .
Behavioral Studies
In vivo studies on animal models have shown that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. These findings support its potential as an anxiolytic agent, likely through serotonin receptor modulation .
Q & A
Q. What are the recommended synthetic routes for 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling the thiophene-2-sulfonamide core with a 4-phenylpiperazine ethylamine derivative. Key steps include:
- Sulfonamide formation : Reacting 5-methylthiophene-2-sulfonyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Optimization : Varying solvents (e.g., DMF for polar intermediates), temperature (0–25°C), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to improve yields. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures reaction completion .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields pure product (reported yields: 60–75%) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: Comprehensive characterization requires:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS (m/z ~420 [M+H]⁺) validates molecular weight .
- Elemental analysis : ≤0.4% deviation for C, H, N, S confirms purity .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a serotonin receptor modulator, given its piperazine moiety?
Methodological Answer:
- Receptor binding assays : Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A) to measure IC₅₀ values. Compare affinity profiles against other piperazine derivatives to identify selectivity .
- Functional assays : Measure cAMP accumulation (for 5-HT₆/7) or calcium flux (for 5-HT₂A) in transfected HEK293 cells. Dose-response curves (0.1–100 μM) reveal agonist/antagonist activity .
- Structural analysis : Molecular docking (e.g., AutoDock Vina) into receptor crystal structures (PDB: 6WGT for 5-HT₂A) identifies key interactions (e.g., hydrogen bonding with Asp155) .
Q. How should contradictory data in cytotoxicity studies (e.g., high potency in vitro vs. low efficacy in vivo) be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) to identify rapid clearance or sequestration .
- Solubility and permeability : Measure logP (octanol/water) and PAMPA permeability. Poor solubility (<50 μg/mL) may limit bioavailability .
- Metabolite identification : LC-MS/MS analysis of plasma/tissue homogenates detects active or toxic metabolites .
- In vivo validation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and effect. Adjust dosing regimens (e.g., sustained-release formulations) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioisosteres?
Methodological Answer:
- Core modifications : Replace thiophene with furan or pyrrole to assess electronic effects. Synthesize analogs via Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions .
- Piperazine variants : Substitute 4-phenylpiperazine with 4-benzylpiperidine or morpholine to probe steric and electronic contributions .
- Bioisosteric replacement : Replace sulfonamide with carboxamide or phosphonamide groups. Evaluate changes in potency (IC₅₀ shifts) and solubility (HPLC logk₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
